molecular formula C20H22N2 B15375905 2,2,3,3-Tetramethyl-5,6-diphenylpyrazine CAS No. 16340-51-5

2,2,3,3-Tetramethyl-5,6-diphenylpyrazine

Cat. No.: B15375905
CAS No.: 16340-51-5
M. Wt: 290.4 g/mol
InChI Key: RVZYGUXUTWJUGI-UHFFFAOYSA-N
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Description

2,2,3,3-Tetramethyl-5,6-diphenylpyrazine (C₂₂H₂₀N₂) is a pyrazine derivative featuring a central pyrazine ring substituted with four methyl groups (at positions 2,2,3,3) and two phenyl rings (at positions 5,6). The tetramethyl groups enhance rigidity and steric hindrance, while the diphenyl substituents contribute to π-π interactions and electronic delocalization .

Properties

CAS No.

16340-51-5

Molecular Formula

C20H22N2

Molecular Weight

290.4 g/mol

IUPAC Name

2,2,3,3-tetramethyl-5,6-diphenylpyrazine

InChI

InChI=1S/C20H22N2/c1-19(2)20(3,4)22-18(16-13-9-6-10-14-16)17(21-19)15-11-7-5-8-12-15/h5-14H,1-4H3

InChI Key

RVZYGUXUTWJUGI-UHFFFAOYSA-N

Canonical SMILES

CC1(C(N=C(C(=N1)C2=CC=CC=C2)C3=CC=CC=C3)(C)C)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazine Derivatives

Structural and Electronic Comparisons

Table 1: Structural and Electronic Properties
Compound Name Molecular Formula Substituents Key Structural Features Electronic Properties
2,2,3,3-Tetramethyl-5,6-diphenylpyrazine C₂₂H₂₀N₂ 2,2,3,3-Tetramethyl, 5,6-diphenyl Bulky methyl groups restrict rotation; diphenyl groups enable π-stacking Narrow energy gap due to extended conjugation
5,6-Diphenylpyrazine-2,3-dione C₁₈H₁₀N₂O₂ 5,6-Diphenyl, 2,3-dione Planar dione groups; dihedral angles of 44.8–48.1° between phenyl/pyrazine Strong electron-withdrawing effects from dione groups
2,3,5,6-Tetramethylpyrazine (TMP) C₈H₁₂N₂ 2,3,5,6-Tetramethyl Symmetric methyl substitution; volatile High solubility; bioactive (e.g., Ligustrazine)
2-Ethyl-3,5/6-dimethylpyrazine C₈H₁₂N₂ Ethyl, dimethyl groups Isomeric mixture; flexible ethyl substituent Lower thermal stability compared to tetramethyl analogs

Key Findings :

  • The tetramethyl-diphenylpyrazine exhibits enhanced π-π interactions compared to TMP, making it suitable for optoelectronic materials .
  • The dione derivative lacks methyl groups, leading to stronger electron-withdrawing effects but reduced steric hindrance .
  • TMP ’s symmetric structure and volatility contrast with the bulkier, less volatile tetramethyl-diphenyl analog .

Key Findings :

  • Suzuki coupling (as in ) is plausible for the target compound but requires precise control to avoid byproducts from methyl group steric effects.
  • Isomeric purity is a challenge for ethyl-dimethylpyrazines, unlike the symmetric TMP .

Photophysical and Aggregation Properties

The tetramethyl-diphenylpyrazine may exhibit aggregation-induced emission (AIE) due to restricted phenyl ring rotation in aggregates, similar to 2,3-dicyano-5,6-diphenylpyrazine (DCDPP) . However, its methyl groups may reduce AIE efficiency compared to DCDPP’s cyano substituents, which impose stricter rotational barriers .

Key Findings :

  • In materials science, its narrow energy gap and π-stacking capability make it superior to TMP for electronic devices .

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